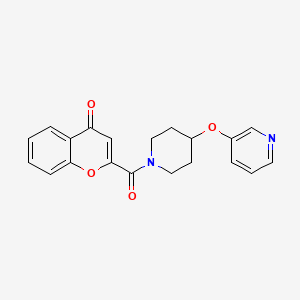
2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one group, which is a common structure in many natural products and pharmaceuticals . It also contains a piperidine ring, which is a common motif in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The chromen-4-one group would contribute to the aromaticity of the molecule, and the piperidine ring would add some three-dimensionality to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学的研究の応用
Synthesis and Chemical Properties
Research has demonstrated various methods for synthesizing pyridine derivatives, including "2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one" and its related compounds, highlighting their significance in chemical synthesis. Osipov, Osyanin, and Klimochkin (2018) described the synthesis of β-(о-hydroxybenzyl)pyridines through a three-component condensation of ammonia, carbonyl-substituted 4Н-chromenes, and СН acids, resulting from the carbo-Michael reaction, chromane ring opening, and cyclodehydration (Osipov, Osyanin, & Klimochkin, 2018). Zhang et al. (2021) developed a piperidine-mediated cyclization method for synthesizing 2-aminochromeno[2,3-b]pyridine derivatives, providing a facile route to these compounds under mild conditions (Zhang, Luo, Gan, Wan, & Wang, 2021).
Anticancer Activity
El-Agrody et al. (2020) explored the in vitro anticancer activity of pyrano[3,2-c]chromene derivatives, synthesized via a one-pot three-component condensation reaction. These compounds demonstrated significant antitumor activity against various cancer cell lines, including breast, colon, and liver cancers. Compounds exhibited excellent antitumor activities with IC50 values ranging from 0.2 to 1.7 μM, highlighting the potential therapeutic applications of these molecules (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, Alfaifi, 2020).
Structural and Mechanistic Studies
Additional studies have focused on the crystal structure and antimicrobial activity of related compounds. Okasha et al. (2022) synthesized a specific pyran derivative and analyzed its molecular structure through X-ray diffraction, demonstrating antimicrobial activities comparable to reference agents (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, El-Agrody, 2022). Bondarenko, Zhytnetskyi, Semenov, and Frasinyuk (2016) detailed a domino reaction for synthesizing 2H-pyrano-chromeno-thieno-pyridin-ones, showcasing the complex chemical behaviors and potential applications of these compounds (Bondarenko, Zhytnetskyi, Semenov, & Frasinyuk, 2016).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-pyridin-3-yloxypiperidine-1-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-17-12-19(26-18-6-2-1-5-16(17)18)20(24)22-10-7-14(8-11-22)25-15-4-3-9-21-13-15/h1-6,9,12-14H,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRMPKQCUVPTBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


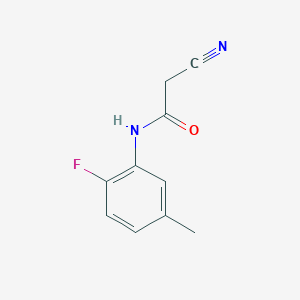

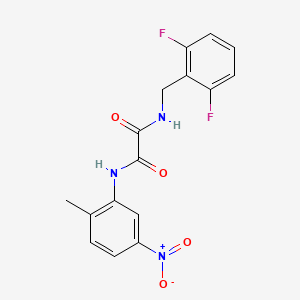
![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)
![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2381835.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2381837.png)
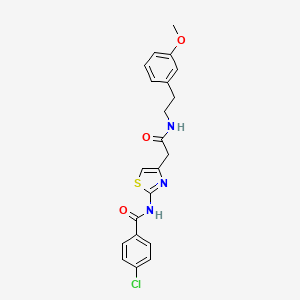
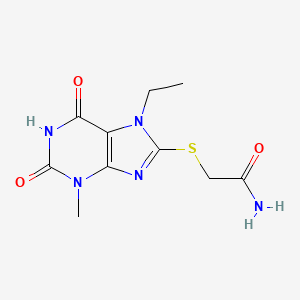
![3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2381840.png)
![N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2381841.png)

